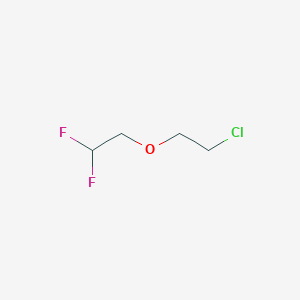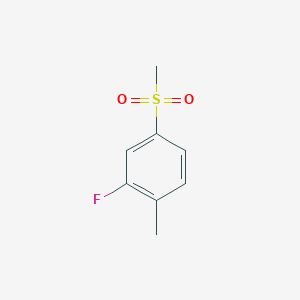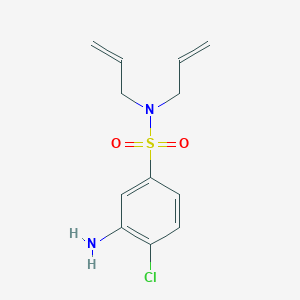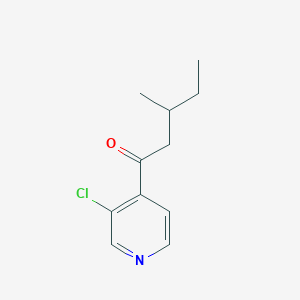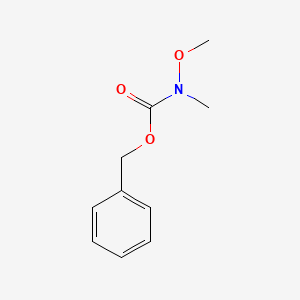
Benzyl methoxy(methyl)carbamate
Übersicht
Beschreibung
Benzyl methoxy(methyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a methoxy group, and a methyl group attached to the carbamate structure.
Wirkmechanismus
Target of Action
Benzyl Methoxy(methyl)carbamate is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amine groups present in the peptide chains .
Mode of Action
The compound interacts with its targets (amine groups) by forming carbamates, which serve as protective groups . These carbamates can be installed and removed under relatively mild conditions . The interaction results in the protection of the amine groups, preventing them from unwanted reactions during the peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of peptides . By protecting the amine groups, the compound ensures the correct formation of peptide bonds, thereby influencing the overall peptide synthesis pathway .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in organic solvents like benzene . This solubility profile can impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptides . By protecting the amine groups, the compound allows for the accurate formation of peptide bonds, leading to the correct assembly of the desired peptide chains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action may be more effective in non-polar environments . Furthermore, the compound’s protective action can be removed under certain conditions, such as strong acid or heat for some carbamate protecting groups , indicating that the compound’s stability and efficacy can be affected by pH and temperature.
Biochemische Analyse
Biochemical Properties
Benzyl methoxy(methyl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with esterases, which are enzymes that hydrolyze ester bonds. This interaction can lead to the inhibition or activation of these enzymes, depending on the specific context and conditions . Additionally, this compound can form complexes with proteins, altering their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . It can also impact cell signaling pathways, such as those mediated by kinases and phosphatases, thereby influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo degradation over time, leading to the formation of various metabolites . These metabolites can have different effects on cellular processes compared to the parent compound. Additionally, the long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular processes . For instance, high doses of this compound can lead to toxic effects, such as oxidative stress and apoptosis. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response. Additionally, chronic exposure to high doses of this compound can result in adverse effects, such as organ toxicity and carcinogenicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with various transporters and binding proteins that facilitate its movement across cellular membranes . For instance, this compound can be transported into cells via specific transporters, such as organic anion transporters, and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. It can be targeted to specific compartments or organelles within cells through various mechanisms, such as targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl methoxy(methyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with methoxyamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl methoxy(methyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol, methanol, and carbon dioxide.
Oxidation: Oxidative cleavage of the benzyl group can be achieved using reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Benzyl alcohol, methanol, carbon dioxide.
Oxidation: Benzaldehyde, benzoic acid.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl methoxy(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyloxycarbonyl (Boc) Carbamate
- Fluorenylmethoxycarbonyl (Fmoc) Carbamate
- Carboxybenzyl (Cbz) Carbamate
Eigenschaften
IUPAC Name |
benzyl N-methoxy-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(13-2)10(12)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZLGYLWIHLSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


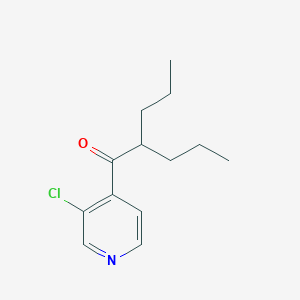
![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)
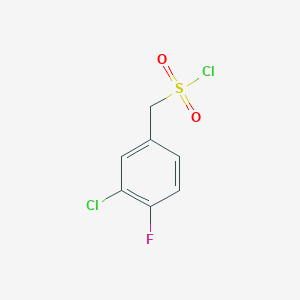
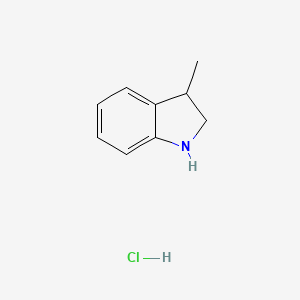
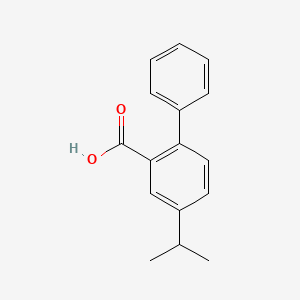
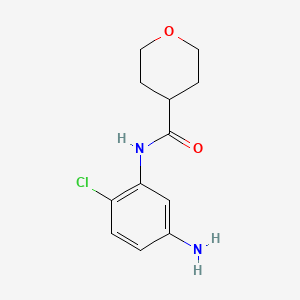
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)
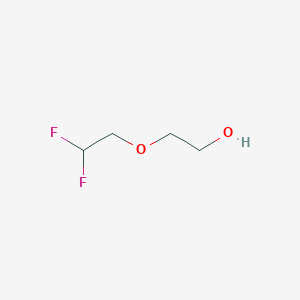
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)
